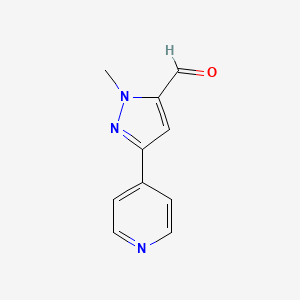

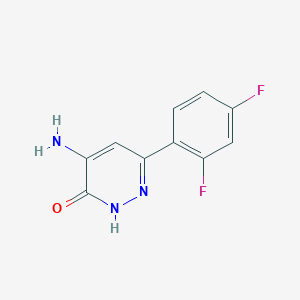

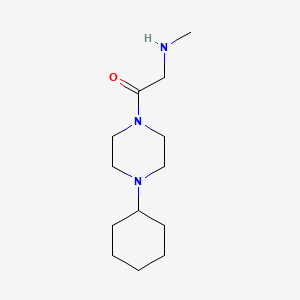

4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .Aplicaciones Científicas De Investigación

Synthesis of 1,4’-bipyrazoles

This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Pharmaceutical Applications

The compound is used in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of new drugs and therapies for various diseases.

Inhibition of Liver Alcohol Dehydrogenase

4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is shown to be one of the 4-substituted pyrazoles that can act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body.

Anticorrosion Applications

There is potential for this compound to be used in anticorrosion applications . This could be particularly useful in industries where metal corrosion is a significant issue, such as in the automotive or maritime sectors.

Antimicrobial Applications

The compound has potential antimicrobial applications . This could make it useful in the development of new antimicrobial agents, which are needed to combat antibiotic-resistant bacteria.

Antioxidant Attributes

The compound has been evaluated for its antioxidant attributes . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antileishmanial Activity

Pyrazole derivatives, such as 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, have been evaluated for their in vitro antileishmanial activities . Leishmaniasis is a disease caused by parasites of the Leishmania type.

Antimalarial Activity

The compound has been evaluated for its in vivo antimalarial activities . Malaria is a life-threatening disease caused by parasites that are transmitted to people through the bites of infected female Anopheles mosquitoes.

Mecanismo De Acción

Target of Action

The primary targets of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The affected biochemical pathways are those essential for the survival and proliferation of Leishmania aethiopica and Plasmodium berghei . The compound’s action leads to downstream effects that include the inhibition of these organisms’ growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms .

Propiedades

IUPAC Name |

4-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-3-5-12-6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNLWXJLSWBPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

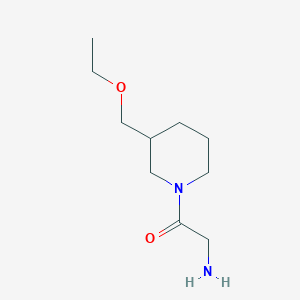

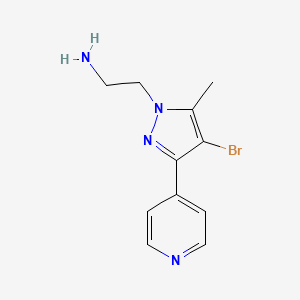

![2-(Methylamino)-1-[2-(pyridin-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B1472275.png)

![2-Azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B1472281.png)

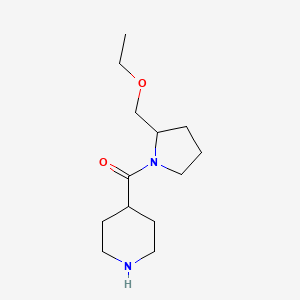

![2-(Pyridin-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472282.png)